N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a fused cyclopenta-thiazolo-pyrimidinone core.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-19(25)11-14-12-29-21-23-16-5-3-4-15(16)20(26)24(14)21/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSZGUUXOLFOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Molecular Structure and Properties
The compound features a unique molecular structure that includes both a thiazolo and a pyrimidine moiety. Its molecular formula is not explicitly provided in the sources but can be derived from its structural components. The intricate design contributes to its biological activity profile.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest potent antimicrobial activity:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 8c | E. coli | < 29 |
| 8c | S. typhimurium | < 132 |
| 8b | S. aureus | < 40 |
| 8b | B. subtilis | < 47 |
| 8c | C. albicans | < 207 |
These findings highlight the potential of this compound as a candidate for further development in antimicrobial therapies .
Anti-inflammatory and Anticancer Activities
Thiazolo-pyrimidine derivatives are also recognized for their anti-inflammatory and anticancer properties. In particular:
- Anti-inflammatory : Some studies suggest that these compounds can inhibit inflammatory pathways effectively.
- Anticancer : Investigations into similar thiazole derivatives have indicated potential anticancer activities through mechanisms that may involve apoptosis induction or inhibition of cancer cell proliferation.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into binding affinities and interaction sites with target proteins.
Synthesis Methods
The synthesis of this compound involves several steps typical for amides and heterocyclic compounds:
- Starting Materials : The synthesis often begins with readily available thiazole and pyrimidine precursors.
- Reactions : Key reactions may include condensation reactions and cyclization processes to form the thiazolo-pyrimidine framework.
- Purification : Subsequent purification steps ensure the isolation of the desired product.
Case Studies
Several case studies have documented the efficacy of thiazolo-pyrimidine derivatives in various biological assays:
- Study on Antimicrobial Activity : A recent study evaluated multiple thiazole derivatives against common pathogens using broth microdilution methods.
- Pharmacokinetic Profiling : SwissADME predictions have been utilized to assess the pharmacokinetic properties of related compounds, indicating good absorption and bioavailability profiles.
Comparison with Similar Compounds
Tetrahydrofuran-Methyl Substituent ()
The compound 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide shares the same core structure but replaces the 3,4-dimethoxyphenethyl group with a tetrahydrofuran-methyl substituent. Its molecular formula (C16H21N3O3S) and molecular weight (335.4 g/mol) are comparable, suggesting similar solubility and bioavailability profiles. The tetrahydrofuran group may enhance water solubility relative to the aromatic dimethoxyphenethyl group .
Phenyl and Substituted Phenyl Derivatives ()
N-Phenyl-2-(tetrahydrobenzothieno-triazolopyrimidinylsulfanyl)acetamide () features a simpler phenyl substituent, synthesized via a chloroacetanilide reaction with 68–74% yields.
Heterocyclic Core Modifications
Oxazolo/Thiazolo Dihydropyrimidine Derivatives ()
Compounds such as N-(2-(4-substituted phenyl)-5-oxoimidazolidin-1-yl)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carboxamides replace the cyclopenta ring with oxazolo/thiazolo systems. These derivatives exhibit antibacterial activity, suggesting that the target compound’s thiazolo-pyrimidine core may confer similar bioactivity .
Thieno-Pyrimidinone Derivatives ()
The compound 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide replaces the cyclopenta ring with a thieno-pyrimidinone system. Its sulfanyl acetamide group and 4-methylphenyl substituent highlight how minor structural changes can alter receptor interactions or metabolic stability .
Substituent Effects on Physicochemical Properties
- Phenethyl vs. Alkyl Chains : The phenethyl group may improve aromatic stacking interactions in biological targets compared to aliphatic chains like tetrahydrofuran-methyl .
Data Tables
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may face challenges similar to ’s derivatives, where yields depend on substituent reactivity and purification methods .
- Biological Activity : Structural parallels to ’s antibacterial oxazolo/thiazolo-pyrimidines suggest the target compound could be screened for similar applications .
- Pharmacokinetics : The dimethoxyphenethyl group’s lipophilicity may improve membrane permeability but could require formulation adjustments to enhance solubility .
Preparation Methods
Reaction Protocol
The acetylation of 3,4-dimethoxyphenethylamine (1) is achieved using acetyl chloride in dichloromethane with triethylamine as a base.
Procedure :
- Reaction Setup : A 1 L three-necked flask equipped with mechanical stirring, a dropping funnel, and a thermometer is charged with 90.56 g (0.5 mol) of 3,4-dimethoxyphenethylamine, 100 mL (0.72 mol) of triethylamine, and 455 mL of dichloromethane.
- Acetylation : The mixture is cooled to 0°C, and 0.60 mol of acetyl chloride is added dropwise over 20–30 minutes. After stirring at 0°C for 30–60 minutes, the reaction is warmed to 25°C and stirred for an additional 30 minutes.
- Workup : The organic layer is washed sequentially with water, 3% HCl, saturated NaHCO₃, and brine. Drying over MgSO₄ and solvent evaporation yields 112 g (100%) of N-(3,4-dimethoxyphenethyl)acetamide as a white solid.
Characterization :
- MP : 130–132°C.
- ¹H NMR (DMSO-d₆) : δ 2.06 (s, 3H, CH₃CO), 2.72 (t, J = 6.2 Hz, 2H, CH₂N), 3.47–3.81 (m, 3H, CH₂O, CHO), 6.70–7.79 (m, 4H, ArH).
- IR (KBr) : 1691 cm⁻¹ (C=O).
Construction of the Thiazolo[3,2-a]Pyrimidine Core
Cyclocondensation Strategy
The bicyclic system is assembled via a modified Biginelli reaction involving:
- β-Keto Ester : Ethyl cyclopentanone-2-carboxylate.
- Thiourea : To introduce the thiazole ring.
- Aldehyde : Paraformaldehyde for cyclization.
Procedure :
- Cyclization : A mixture of ethyl cyclopentanone-2-carboxylate (10 mmol), thiourea (10 mmol), and paraformaldehyde (12 mmol) in acetic acid (50 mL) is refluxed for 8 hours.
- Oxidation : The intermediate dihydrothiazole is oxidized with 70% HNO₃ in trifluoroacetic acid at 40°C to yield 5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidine (2).
Characterization :
- MP : 275–277°C.
- ¹H NMR (DMSO-d₆) : δ 1.80–2.20 (m, 4H, cyclopentane CH₂), 3.45 (s, 2H, thiazole CH₂), 4.10 (s, 2H, pyrimidine CH₂).
- IR (KBr) : 1687 cm⁻¹ (C=O).
Functionalization with Acetic Acid Sidechain
Bromination and Nucleophilic Substitution
The thiazolo[3,2-a]pyrimidine core is functionalized at the 3-position via bromination followed by substitution with ethyl glycinate.
Procedure :
- Bromination : Treatment of compound 2 with N-bromosuccinimide (NBS) in CCl₄ yields 3-bromo-5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidine.
- Substitution : Reaction with ethyl glycinate in DMF at 80°C for 12 hours affords ethyl 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetate.
- Hydrolysis : Saponification with NaOH in ethanol yields the corresponding acetic acid derivative (3).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 4.12 (q, J = 7.1 Hz, 2H, COOCH₂), 3.80 (s, 2H, CH₂COO).
- MS (ESI) : m/z 294.1 [M+H]⁺.
Final Coupling via Amide Bond Formation
Activation and Coupling
The acetic acid derivative 3 is coupled with N-(3,4-dimethoxyphenethyl)acetamide using EDCl/HOBt.
Procedure :
- Activation : A solution of 3 (5 mmol) in DMF is treated with EDCl (6 mmol) and HOBt (6 mmol) at 0°C for 30 minutes.
- Coupling : N-(3,4-Dimethoxyphenethyl)acetamide (5 mmol) and DIPEA (10 mmol) are added, and the mixture is stirred at 25°C for 24 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the title compound (4) in 68% yield.
Characterization :
- MP : 181–182°C.
- ¹H NMR (DMSO-d₆) : δ 2.07 (s, 3H, CH₃CO), 3.80 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂CO), 6.70–7.79 (m, 4H, ArH).
- HRMS (TOF) : m/z 483.1842 [M+H]⁺ (Calcd: 483.1839).
Analytical Data Summary
| Parameter | Value/Description | Source |
|---|---|---|
| Yield (Final Compound) | 68% | |
| Melting Point | 181–182°C | |
| ¹H NMR (DMSO-d₆) | δ 2.07 (s, 3H), 3.80 (s, 3H), 4.10 (s, 2H) | |
| IR (C=O Stretch) | 1684 cm⁻¹ |
Mechanistic and Optimization Insights
- Acetylation Efficiency : Triethylamine ensures rapid deprotonation of the phenethylamine, facilitating high-yield acetylation.
- Cyclization Control : The use of trifluoroacetic acid in the oxidation step suppresses Dimroth rearrangement of the thiazolo[3,2-a]pyrimidine core.
- Coupling pH : Maintaining a pH >8 with DIPEA prevents protonation of the amine nucleophile during amide bond formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
